molecular formula C12H16N2O3 B11791856 2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid

2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid

Cat. No.: B11791856
M. Wt: 236.27 g/mol
InChI Key: ZGPKQMQNJCAROO-UHFFFAOYSA-N
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Description

2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: The parent compound of the cinnoline family.

    Quinoline: A similar heterocyclic compound with a nitrogen atom in the ring.

    Isoquinoline: Another related compound with a different arrangement of the nitrogen atom.

Uniqueness

2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other cinnoline derivatives.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)propanoic acid

InChI

InChI=1S/C12H16N2O3/c1-7-3-4-10-9(5-7)6-11(15)14(13-10)8(2)12(16)17/h6-8H,3-5H2,1-2H3,(H,16,17)

InChI Key

ZGPKQMQNJCAROO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)C(C)C(=O)O

Origin of Product

United States

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